(4-Methoxypentyl)(methyl)amine
Description
Nomenclature and Structural Representation in Scientific Contexts
The naming of amines can follow several conventions, with the most systematic approach being that of the International Union of Pure and Applied Chemistry (IUPAC). For a secondary amine such as (4-Methoxypentyl)(methyl)amine, where two organic substituents are bonded to a nitrogen atom, the IUPAC nomenclature identifies the longest carbon chain attached to the nitrogen as the parent alkane and treats the other alkyl group as a substituent on the nitrogen atom.
In the case of this compound, the pentyl group constitutes the longest carbon chain. The methoxy (B1213986) group is located at the fourth carbon of this pentyl chain. The methyl group is attached to the nitrogen atom. Therefore, the systematic IUPAC name for this compound is N-methyl-4-methoxypentan-1-amine .
Common nomenclature, which is often used for simpler amines, names the alkyl groups attached to the nitrogen alphabetically, followed by the suffix "-amine". Following this system, the compound would be named This compound .
The structural representation of this compound is crucial for understanding its chemical behavior. The molecule consists of a five-carbon pentyl chain with a methoxy group (–OCH₃) at the fourth carbon position. The nitrogen atom is bonded to the first carbon of this pentyl chain and also to a methyl group (–CH₃).
Table 1: Nomenclature and Structural Details for this compound
| Property | Detail |
| Systematic IUPAC Name | N-methyl-4-methoxypentan-1-amine |
| Common Name | This compound |
| Molecular Formula | C₇H₁₇NO |
| Structure | CH₃-O-CH(CH₃)-CH₂-CH₂-CH₂-NH-CH₃ |
Historical Perspectives on Related Methoxylated Amines and Their Chemical Significance
The study of amines dates back to the 19th century, with their synthesis and reactivity being fundamental topics in organic chemistry. The introduction of a methoxy group into an amine structure, creating a methoxylated amine, adds a layer of functionality that has been explored in various contexts over the decades.
Historically, the synthesis of amines often involved the alkylation of ammonia (B1221849) or other amines. The development of methods for the selective synthesis of secondary and tertiary amines, including those with additional functional groups like ethers, has been a significant area of research. Early methods for preparing N-methylalkylamines included heating an ethylamine (B1201723) with methyl iodide in alcohol.
More specifically, the broader class of alkoxyamines, which are derivatives of hydroxylamine (B1172632), were initially considered chemical oddities when first discovered. However, their significance grew substantially with the discovery of their role in nitroxide-mediated polymerization (NMP) in the mid-1980s. rsc.org This polymerization technique relies on the reversible homolysis of the C–ON bond in alkoxyamines to control radical polymerization processes. rsc.org While this compound is not a hydroxylamine derivative, the historical development of related oxygen-containing amines highlights the long-standing interest in the interplay of different functional groups within a single molecule.
The presence of a methoxy group in aliphatic amines can influence their physical and chemical properties, such as basicity and reactivity, and has been a subject of study in the broader context of structure-activity relationships.
Current Research Landscape and Emerging Trends for Alkoxyalkylamines
The research landscape for alkoxyalkylamines, the family to which this compound belongs, is expanding into several specialized areas. A notable application is in the field of materials science, particularly for carbon dioxide capture. nih.govnih.gov Alkoxyalkylamine-functionalized metal-organic frameworks (MOFs) have been investigated for their ability to selectively adsorb CO₂. nih.govnih.gov The presence of the ether and amine functionalities allows for cooperative binding of carbon dioxide, making these materials promising for applications in flue gas separation and carbon capture technologies. nih.govnih.gov
Another significant area of research is in medicinal and diagnostic chemistry. For instance, certain alkoxyalkylisocyanides, which can be synthesized from the corresponding alkoxyalkylamines, are used as ligands in technetium-99m complexes for myocardial imaging in nuclear medicine. The alkoxy group is considered crucial for the favorable radiopharmaceutical properties of these complexes.
Furthermore, the synthesis of various functionalized aliphatic amines continues to be an active area of research, driven by their importance as building blocks in pharmaceuticals and agrochemicals. google.com The development of new synthetic routes that are more efficient and sustainable is a key trend.
Theoretical Frameworks for Understanding the Reactivity of Aliphatic Amines
The reactivity of an aliphatic amine like this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which makes it a Lewis base and a nucleophile. Several theoretical frameworks help in understanding and predicting its chemical behavior.
Electronic Effects: The basicity of an amine is influenced by the electronic environment around the nitrogen atom. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. In this compound, both the methyl and the 4-methoxypentyl groups are alkyl substituents that contribute to this electron-donating effect. The methoxy group, being an electron-withdrawing group through the inductive effect, might slightly decrease the electron-donating ability of the pentyl chain, but its distance from the nitrogen atom mitigates this effect significantly.
Steric Effects: The size and arrangement of the substituents on the nitrogen atom can influence its reactivity through steric hindrance. While the methyl group is relatively small, the 4-methoxypentyl group is larger. This steric bulk can affect the accessibility of the nitrogen's lone pair to electrophiles. In reactions where the transition state is crowded, the rate of reaction for a sterically hindered amine may be slower compared to a less hindered one.
Computational Studies: Modern computational chemistry provides powerful tools to analyze the electronic structure and predict the reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate properties such as the proton affinity (a measure of basicity in the gas phase), the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). semanticscholar.orgmdpi.com For this compound, computational analysis would likely show that the highest occupied molecular orbital (HOMO) is localized on the nitrogen atom, consistent with its role as a nucleophile. Theoretical studies on the reactions of amines with various electrophiles, such as ozone, have been conducted to elucidate reaction pathways and the structure of transition states. These theoretical frameworks provide a robust foundation for understanding the chemical properties and potential applications of this compound and other alkoxyalkylamines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-methoxy-N-methylpentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
OTIBDNPGQUBBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound 4 Methoxypentyl Methyl Amine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (4-Methoxypentyl)(methyl)amine, two primary disconnection points are considered:
C-N Bond Disconnection: This is the most common and direct approach. It involves breaking the bond between the nitrogen atom and the pentyl chain or the methyl group. This leads to precursors such as a 4-methoxypentyl derivative and methylamine (B109427), or a 4-methoxypentyl amine and a methylating agent.
C-C Bond Disconnection: While less direct for the final amine formation, a C-C bond disconnection within the pentyl chain can be considered to build the carbon skeleton from smaller fragments.
The most logical and widely applied strategies focus on the C-N bond disconnection, which directly leads to the amination reactions discussed in the following sections.
Direct Amination Approaches
Direct amination methods are among the most straightforward for synthesizing amines. These approaches involve the direct introduction of the amino group onto a carbon skeleton.
Reductive Amination Pathways
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its reduction to the corresponding amine.
For the synthesis of this compound, this would typically involve the reaction of 4-methoxypentan-2-one (B81126) with methylamine to form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed for this purpose.
A possible reaction scheme is the reaction of phenylacetone (B166967) with methylamine, followed by the reduction of the resulting N-methylimine. chemistryviews.org Catalysts such as mercury aluminum amalgam, sodium amalgam, or lithium aluminum hydride can be used for the reduction. chemistryviews.org
Nucleophilic Substitution Reactions with Halogenated Precursors
Nucleophilic substitution provides a classic and effective route to amines. This method involves the reaction of an amine with an alkyl halide. In this case, either methylamine can act as the nucleophile attacking a halogenated 4-methoxypentane, or a 4-methoxypentylamine can react with a methyl halide.
A general example of this type of reaction is the synthesis of substituted methyl o-nitrophenyl sulfides, where a nucleophilic substitution of substituted o-nitrochlorobenzenes with substituted methanethiolates is catalyzed by triethylamine (B128534) or pyridine (B92270). nih.gov While this example involves a sulfur nucleophile, the principle is applicable to nitrogen nucleophiles like amines. The reaction of monomethylamine with the bromoethylester of cyclopentano-phosphatidic acid has been reported, although it led to significant side products. nih.gov A more successful approach utilized N-benzyl-N-methylamine as the nucleophile. nih.gov
Amine Alkylation Techniques
Amine alkylation is a fundamental method for preparing higher substituted amines from less substituted ones. To synthesize this compound, one could start with 4-methoxypentylamine and introduce the methyl group using a suitable methylating agent.
Alternatively, N-methylation of a primary amine can be achieved. For instance, L-phenylalanine methyl ester has been successfully monoalkylated in high yield. researchgate.net
Synthesis via Organometallic Reagents
Organometallic reagents are highly valuable in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard and Organolithium Chemistry in Amine Synthesis
Grignard reagents, with the general formula R-Mg-X, and organolithium reagents are powerful nucleophiles and strong bases. wikipedia.orgleah4sci.comlibretexts.orgquora.com Their high reactivity makes them suitable for a variety of synthetic transformations.
While Grignard reagents are well-known for creating new carbon-carbon bonds by reacting with carbonyls, their direct use in forming C-N bonds to synthesize amines can be challenging due to their strong basicity. leah4sci.comlibretexts.org They readily react with primary and secondary amines, which have acidic protons, to form alkanes. quora.com This reactivity can be a limitation.
However, Grignard reagents can be used to synthesize precursors for amination reactions. For example, a Grignard reagent could be used to construct the 4-methoxypentyl carbon skeleton, which is then converted to a suitable electrophile for a subsequent amination step.
Cross-Coupling Reactions for C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond in this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This powerful technique allows for the coupling of an amine with an organohalide. For the synthesis of the target molecule, this could involve the reaction of a 4-methoxypentyl halide (e.g., chloride, bromide, or iodide) or a related sulfonate ester (e.g., mesylate) with methylamine.
A significant challenge in coupling primary amines like methylamine is preventing dialkylation, where the desired secondary amine product reacts further to form an undesired tertiary amine. nih.gov To overcome this, highly specialized ligand systems are employed to control the selectivity of the reaction. Recent advancements have led to the development of biarylmonophosphine ligands, such as BrettPhos, which demonstrate exceptional reactivity and selectivity for the monoarylation of primary amines, including methylamine. nih.gov
While originally developed for aryl halides, these catalyst systems can be adapted for use with alkyl substrates. A hypothetical reaction for the synthesis of this compound would involve coupling 4-chloro-1-methoxypentane (B2880926) with methylamine in the presence of a palladium precursor and a specialized ligand like BrettPhos. The use of a strong base, such as sodium tert-butoxide, is typically required to facilitate the catalytic cycle. These reactions can proceed with low catalyst loadings, sometimes as low as 0.05 mol% of palladium. nih.gov
Table 1: Example of Catalyst System for Selective Monoarylation This table is based on data for the monoarylation of methylamine with an aryl chloride, illustrating the principle applicable to the target synthesis.
| Catalyst Component | Role | Typical Loading (mol %) | Benefit |
| Palladium(II) acetate (B1210297) | Palladium Precursor | 0.05 - 1.0 | Forms the active Pd(0) catalyst |
| BrettPhos | Ligand | 0.1 - 2.0 | Promotes selectivity, enhances reactivity |
| Sodium tert-butoxide | Base | 1.2 - 2.0 equivalents | Deprotonates the amine, facilitates reductive elimination |
Data sourced from studies on related C-N cross-coupling reactions. nih.gov
Catalytic Synthesis Routes
Catalysis offers the most direct and atom-economical pathways for amine synthesis, broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysis in Amine Production
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides mild reaction conditions and high selectivity for amine production. A primary method applicable to the synthesis of this compound is reductive amination. This process involves the reaction of a carbonyl compound, such as 4-methoxypentan-2-one, with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.
Transition metal complexes based on nickel, rhodium, ruthenium, and copper are effective for this transformation. rsc.orgresearchgate.netrsc.org For instance, nickel-triphos complexes have been reported as effective homogeneous catalysts for the reductive amination of various carbonyl compounds using molecular hydrogen. rsc.org Another approach is transfer hydrogenation, where a hydrogen donor other than H₂ gas, such as formic acid or isopropanol, is used. Hydrosilylation, which employs a silane (B1218182) as the reducing agent in the presence of a transition metal catalyst, is another powerful homogeneous method for reducing the imine intermediate. rsc.orgresearchgate.net These methods are prized for their efficiency and applicability to complex molecules. rsc.org
Heterogeneous Catalysis for Selective Amine Formation
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial settings due to their ease of separation and reusability. acs.orgrsc.org For the synthesis of this compound, several heterogeneous catalytic routes are viable.
One of the most direct methods is the reductive amination of 4-methoxypentan-2-one with methylamine and hydrogen over a supported metal catalyst. Metals like palladium, platinum, nickel, or cobalt on supports such as carbon, alumina, or titania are commonly used. Selectivity towards the secondary amine can be controlled by optimizing reaction conditions like temperature, pressure, and solvent, and by choosing the appropriate catalyst. acs.orgnih.gov
Alternatively, the synthesis can start from 4-methoxypentan-1-ol (B14758646) via a "borrowing hydrogen" or "hydrogen transfer" mechanism. acs.orgmdpi.com In this process, a heterogeneous catalyst, such as a Co-MgO/TiO₂ system, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde intermediate. acs.orgnih.gov This aldehyde then reacts with methylamine to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen returned from the catalyst to yield the final amine product. This method is highly atom-economical as the only byproduct is water. acs.org
Table 2: Comparison of Heterogeneous Catalysts for Amine Synthesis This table presents general findings on catalyst systems applicable to amine synthesis.
| Catalyst System | Starting Material Type | Reaction Type | Key Advantage |
| Co-MgO/TiO₂ | Alcohols | Borrowing Hydrogen | High atom economy, uses biomass-derivable alcohols. acs.orgnih.gov |
| Ag/γ-Al₂O₃ | Amides | Hydrogenation (C-N cleavage) | High selectivity for amine and alcohol products. rsc.orgelsevierpure.com |
| Ni/NiO@C | Aldehydes, Amines | Reductive Amination, N-methylation | Reusable, efficient for one-pot tandem reactions. semanticscholar.org |
| Ni₂Mo₃N | Primary Amides | Hydrogenation | Effective for primary amine synthesis in the presence of NH₃. csic.es |
Green Chemistry Principles in the Synthesis of this compound
The modern synthesis of chemicals places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govnih.gov
Solvent-Free Synthesis Strategies
A key goal in green chemistry is the reduction or elimination of volatile organic solvents. nih.govacademie-sciences.fr Solvent-free, or neat, reaction conditions can significantly reduce the environmental impact and simplify product purification. For the synthesis of this compound, solvent-free reductive amination is a promising approach. This can be achieved by grinding the reactants—4-methoxypentan-2-one, a methylamine source (like methylamine hydrochloride), and a solid reducing agent (like sodium borohydride)—together, sometimes with a solid acid catalyst. organic-chemistry.orgacs.org
Mechanochemistry, using a ball mill, is another solvent-free technique that uses mechanical energy to drive the reaction. organic-chemistry.org This method can lead to quantitative conversions in very short reaction times without the need for a catalyst or base, generating the product with high purity. organic-chemistry.org Such solvent-free methods often result in higher yields and selectivity compared to their solvent-based counterparts. researchgate.net
Atom Economy and Yield Optimization
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.org
Theoretical Atom Economy for Synthesis Routes to this compound:
Reductive Amination (Addition Reaction):
Reaction: 4-methoxypentan-2-one + Methylamine + H₂ → this compound + H₂O
In this pathway, most atoms from the ketone, amine, and hydrogen are incorporated into the final product. The only formal byproduct is water. This route is considered highly atom-economical.
Nucleophilic Substitution (Substitution Reaction):
Reaction: 4-chloro-1-methoxypentane + Methylamine → this compound + HCl
This reaction generates a stoichiometric byproduct (HCl), which must then be neutralized by a base, creating salt waste. Consequently, substitution reactions inherently have a lower atom economy than addition reactions. nih.govrsc.org
Optimizing for high yield is crucial, but from a green chemistry perspective, maximizing atom economy is equally important to minimize waste. wikipedia.org Catalytic routes like reductive amination or borrowing hydrogen protocols are generally preferred as they exhibit high atom economy and often lead to high yields with minimal waste. acs.orgnih.gov
Synthetic Access to Stereoisomers and Enantiomeric Purity
The preparation of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis, which creates a specific stereoisomer directly, and chiral resolution, which separates a mixture of enantiomers.
A highly effective and widely used method for the asymmetric synthesis of chiral amines is the asymmetric reductive amination of a corresponding ketone. nih.govresearchgate.netchromatographyonline.comnih.gov For the synthesis of this compound, this would involve the reaction of 4-methoxy-2-pentanone with methylamine in the presence of a chiral catalyst and a reducing agent. The catalyst, typically a transition metal complex with a chiral ligand, guides the reduction of the intermediate imine from one face, leading to the preferential formation of one enantiomer. researchgate.net Various chiral phosphine (B1218219) ligands complexed with metals like iridium or rhodium have been shown to be effective for the asymmetric reductive amination of ketones. google.com The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Another significant strategy is kinetic resolution . This method can be applied to a racemic mixture of this compound. Kinetic resolution involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemic amine. ethz.chethz.chresearchgate.net This can be achieved through enzymatic or chemical means. For example, a lipase (B570770) enzyme could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. ethz.ch Alternatively, a chiral acylating agent in the presence of a suitable catalyst can achieve the same differentiation. researchgate.net A key advantage of kinetic resolution is its potential for high enantioselectivity; however, the maximum theoretical yield for the recovery of a single enantiomer is 50%. This limitation can be overcome by coupling the resolution with a racemization process for the unwanted enantiomer, a strategy known as dynamic kinetic resolution. sigmaaldrich.com
More recent developments in the synthesis of chiral N-alkoxy amines have also highlighted the use of catalytic kinetic resolution through chemo- and enantioselective oxygenation, a method that has shown broad substrate scope and high selectivity. researchgate.netnih.gov
Once a synthesis has been performed, it is essential to determine the enantiomeric purity of the product. The most common and reliable methods for this are high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) and nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent (CSA).
Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based columns, such as those with brand names like Chiralpak and Chiralcel, are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.netrsc.org The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The choice of the specific column and the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is crucial for achieving good resolution of the enantiomeric peaks. researchgate.net For amine analysis, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.
NMR spectroscopy offers another robust method for determining enantiomeric excess. In this technique, a chiral solvating agent (CSA) is added to a solution of the chiral amine. researchgate.netresearchgate.netnih.gov The CSA forms diastereomeric complexes with the enantiomers of the amine, which have different NMR spectra. This results in the splitting of signals for certain protons in the NMR spectrum, with the ratio of the integrals of the separated signals directly corresponding to the ratio of the enantiomers. BINOL (1,1'-bi-2-naphthol) and its derivatives are common examples of effective chiral solvating agents for amines. nih.govresearchgate.net This method is often quick and requires only a small amount of sample.
Below are interactive data tables summarizing the key aspects of the synthetic and analytical methodologies.
Table 1: Synthetic Methodologies for Chiral this compound
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Principle |
| Asymmetric Reductive Amination | 4-Methoxy-2-pentanone, Methylamine | Chiral transition metal catalyst (e.g., Ir- or Rh-complex with chiral phosphine ligand), Reducing agent | Stereoselective reduction of an intermediate imine. |
| Kinetic Resolution | Racemic this compound | Chiral acylating agent or enzyme (e.g., lipase) | Enantioselective reaction of one enantiomer, allowing for separation. |
| Dynamic Kinetic Resolution | Racemic this compound | Resolution catalyst and racemization catalyst | Couples kinetic resolution with in-situ racemization of the undesired enantiomer to achieve >50% yield. |
Table 2: Methods for Determining Enantiomeric Purity
| Analytical Method | Principle | Common Reagents/Columns | Key Parameters |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based columns (e.g., Chiralpak, Chiralcel). | Mobile phase composition (e.g., hexane/isopropanol), flow rate, detection wavelength. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to separate signals for each enantiomer. | Chiral solvating agents (e.g., BINOL derivatives). | Chemical shift difference (Δδ) of diastereotopic protons, integration of signals. |
Chemical Reactivity and Transformation of 4 Methoxypentyl Methyl Amine
Acid-Base Chemistry and Protonation Equilibria
As an amine, (4-Methoxypentyl)(methyl)amine exhibits basic properties due to the lone pair of electrons on the nitrogen atom. This allows it to act as a proton acceptor in the presence of acids, forming a methylammonium (B1206745) salt. The equilibrium of this protonation reaction is dependent on the pH of the solution. In acidic environments, the protonated form predominates, rendering the molecule more water-soluble. Conversely, in basic conditions, the neutral, deprotonated form is the major species. The basicity of secondary amines is influenced by steric and electronic factors, and they are generally considered weak bases. wikipedia.orgnoaa.gov
The acid-base equilibrium can be represented as follows:
CH₃(CH₂)₄(OCH₃)CH₂NHCH₃ + H₃O⁺ ⇌ CH₃(CH₂)₄(OCH₃)CH₂NH₂⁺CH₃ + H₂O
Reactions at the Amine Nitrogen
The nucleophilic nature of the secondary amine nitrogen in this compound is central to a variety of chemical reactions.
This compound can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding N,N-disubstituted amides. Similarly, it can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. The sulfonylation of secondary amines can sometimes be challenging due to steric hindrance. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-(4-methoxypentyl)-N-methylacetamide | Typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) |
| Benzenesulfonyl chloride | N-(4-methoxypentyl)-N-methylbenzenesulfonamide | Often requires a base catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for efficient reaction nih.gov |
The secondary amine can be converted into various derivatives. For instance, reaction with nitrous acid would yield an N-nitrosamine. Furthermore, treatment with a wide range of inorganic and organic acids will lead to the formation of the corresponding ammonium (B1175870) salts.
Quaternization involves the alkylation of the amine nitrogen to form a quaternary ammonium salt. nih.gov This reaction, often referred to as the Menschutkin reaction, typically occurs when the amine is treated with an alkyl halide, such as methyl iodide. cdnsciencepub.com The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The presence of a base can facilitate the reaction by neutralizing the generated acid. dtic.mil
Table 2: Example of a Quaternization Reaction
| Alkylating Agent | Product | General Conditions |
| Methyl Iodide | (4-methoxypentyl)dimethylaminium iodide | Reaction in a suitable solvent, often with heating mdpi.com |
Reactions Involving the Ether Moiety
The ether group in this compound is generally stable and less reactive than the amine functionality.
The carbon-oxygen bond of the ether can be cleaved under harsh reaction conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgchemistrysteps.com This acid-catalyzed cleavage proceeds via a nucleophilic substitution mechanism. libretexts.orglibretexts.org The reaction involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The regioselectivity of the cleavage can be influenced by the steric hindrance around the carbon atoms adjacent to the ether oxygen.
The cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. chemistrysteps.com For a primary methoxy (B1213986) group as in this compound, the reaction with a strong nucleophilic acid like HI would likely proceed via an S(_N)2 pathway, resulting in the formation of an alcohol and an alkyl iodide.
Table 3: Predicted Products of Ether Cleavage
| Reagent | Potential Products | Mechanism |
| Hydroiodic Acid (HI) | 5-(methylamino)pentan-2-ol and Methyl iodide | S(_N)2 |
Transformations of the Methoxy Group
The methoxy group in this compound, an aliphatic ether linkage, is generally stable but can undergo cleavage under specific, typically acidic, conditions. This transformation, known as O-demethylation, results in the formation of a hydroxyl group. chem-station.comwikipedia.org
The most common method for cleaving aliphatic ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubwikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. pressbooks.pubwikipedia.orgchemistrysteps.com Given that the methoxy group in this compound is attached to a secondary carbon, the reaction could potentially proceed through either pathway, or a combination thereof.
In an S(_N)2 mechanism, the reaction would be initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). masterorganicchemistry.comchemistrysteps.com Subsequently, the halide ion (Br⁻ or I⁻) would act as a nucleophile, attacking the methyl carbon to displace methanol (B129727) and form methyl halide and (4-hydroxypentyl)(methyl)amine. pressbooks.pub
Alternatively, an S(_N)1 pathway would involve the formation of a secondary carbocation at the 4-position of the pentyl chain after the departure of protonated methanol. This carbocation would then be attacked by the halide nucleophile. The stability of this secondary carbocation influences the likelihood of this pathway. pressbooks.pubfiveable.me
The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the steric hindrance around the reaction center and the stability of the potential carbocation intermediate. For secondary systems, both pathways are plausible, and reaction conditions can be tuned to favor one over the other. pressbooks.pubchemistrysteps.com
Recent advancements have also explored alternative reagents for O-demethylation under milder conditions, such as Lewis acids (e.g., BBr₃, AlCl₃) and lithium salts in combination with acids. nih.govrsc.org These methods can sometimes offer greater selectivity and functional group tolerance. nih.gov
| Reagent | Typical Conditions | Primary Products | Plausible Mechanism |
|---|---|---|---|
| HBr (conc. aq.) | Reflux | (4-hydroxypentyl)(methyl)amine, Methyl bromide | S(_N)1 / S(_N)2 |
| HI (conc. aq.) | Reflux | (4-hydroxypentyl)(methyl)amine, Methyl iodide | S(_N)1 / S(_N)2 |
| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature | (4-hydroxypentyl)(methyl)amine, Methyl bromide | Lewis acid-assisted cleavage |
Reactions of the Aliphatic Chain
The pentyl chain of this compound provides a scaffold for various functionalization reactions, including oxidation and C-H bond activation.
The aliphatic chain of ethers is susceptible to oxidation, often proceeding through radical mechanisms. acs.orgacs.org The presence of both an ether oxygen and a secondary amine nitrogen in this compound is expected to activate the adjacent C-H bonds, making them more susceptible to hydrogen atom abstraction. acs.orgsci-hub.ru
Oxidation can be initiated by radical initiators or strong oxidizing agents. The process typically starts with the abstraction of a hydrogen atom to form a carbon-centered radical. acs.org In the case of this compound, hydrogen abstraction is most likely to occur at the C-4 position (alpha to the methoxy group) and the C-1 and C-5 positions (alpha to the methylamino group). The stability of the resulting radical will influence the regioselectivity of the oxidation.
Once formed, the alkyl radical can react with molecular oxygen to form a peroxy radical. acs.org This peroxy radical can then undergo a series of reactions, including intramolecular hydrogen abstraction or reaction with another molecule to propagate the radical chain, leading to the formation of hydroperoxides, alcohols, ketones, or cleavage of the carbon chain. acs.orgrsc.org The specific products formed will depend on the reaction conditions and the oxidant used. For instance, oxoammonium-catalyzed oxidation has been shown to be effective for the oxidation of N-substituted amines. chemrxiv.org
Direct functionalization of C-H bonds is a powerful tool in organic synthesis for introducing new functional groups onto an existing molecular framework. acs.orgthieme-connect.com For this compound, C-H functionalization could potentially be directed to various positions along the pentyl chain.
Methods for the α-C–H functionalization of amines are particularly well-developed. nih.govresearchgate.net These reactions often involve the in-situ generation of an iminium ion intermediate, which is then attacked by a nucleophile. While many examples involve cyclic secondary amines, the principles can be extended to acyclic systems. nih.gov For this compound, this would likely lead to functionalization at the C-1 and C-5 positions.
Remote C-H functionalization, targeting positions further down the aliphatic chain, is a more challenging but rapidly developing area. acs.org These reactions often employ directing groups to position a metal catalyst in proximity to a specific C-H bond. The nitrogen atom of the amine in this compound could potentially serve as such a directing group, enabling functionalization at the β, γ, or δ positions of the pentyl chain.
| Reaction Type | Potential Reagents/Catalysts | Likely Site of Functionalization | Potential Products |
|---|---|---|---|
| α-Amino C-H Alkylation | Hydride acceptor, Organolithium reagent | C-1, C-5 | Alkyl-substituted this compound |
| α-Amino C-H Arylation | Photoredox catalyst, Aryl halide | C-1, C-5 | Aryl-substituted this compound |
| Remote C-H Arylation | Pd catalyst, Directing group strategy | C-2, C-3, C-4 | Aryl-substituted this compound |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the aforementioned reactions is crucial for controlling their outcomes and developing new synthetic methodologies. This involves both kinetic investigations and computational modeling.
For the oxidation and C-H functionalization reactions, kinetic studies can help to elucidate the role of catalysts and intermediates. For instance, in a catalytic C-H functionalization reaction, determining the reaction order with respect to the substrate, catalyst, and any other reagents can provide insights into the catalytic cycle.
Computational chemistry offers a powerful approach to studying reaction mechanisms at the molecular level. ijrpr.com Density Functional Theory (DFT) is a commonly used method to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.netnih.gov
For the transformations of this compound, computational modeling could be used to:
Determine the preferred mechanism for methoxy group cleavage: By calculating the activation energies for the S(_N)1 and S(_N)2 pathways, the more favorable route can be predicted. researchgate.net
Identify the most likely sites for hydrogen abstraction in oxidation reactions: The relative energies of the various possible carbon-centered radicals can be calculated to predict the regioselectivity of oxidation. acs.org
Elucidate the catalytic cycles of C-H functionalization reactions: The structures and energies of all intermediates and transition states in a proposed catalytic cycle can be modeled to validate the mechanism. researchgate.netchemrxiv.org
Predict the stereochemical outcome of reactions: For reactions that generate new stereocenters, computational modeling of the transition states can help to predict which stereoisomer will be formed preferentially. acs.org
Recent advances in computational methods, including improved solvation models and techniques for locating transition states, have significantly enhanced the accuracy and predictive power of these studies. researchgate.netacs.orgresearchgate.net
Theoretical and Computational Studies of 4 Methoxypentyl Methyl Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. northwestern.edu For (4-Methoxypentyl)(methyl)amine, these methods can elucidate the nature of its chemical bonds, its reactivity, and its spectroscopic characteristics.
Molecular Orbital (MO) theory describes the electronic structure of molecules by treating electrons as moving under the influence of all the nuclei in the molecule. wikipedia.org The molecular orbitals are formed from the linear combination of atomic orbitals (LCAO). wikipedia.org For this compound, a qualitative MO analysis suggests that the Highest Occupied Molecular Orbital (HOMO) would be primarily localized on the nitrogen atom, corresponding to its non-bonding lone pair of electrons. This lone pair makes the amine a Lewis base and a nucleophile. ncert.nic.in The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be an antibonding orbital (σ*) associated with the C-N or C-O bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. Quantum chemical calculations, such as those using the Hartree-Fock or more advanced methods, can provide quantitative values for these orbital energies.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Character |
|---|---|---|
| HOMO | -9.10 | Nitrogen lone pair (n) |
| LUMO | +1.25 | Antibonding (σ) C-N/C-O |
| HOMO-1 | -10.85 | Oxygen lone pair (n) |
| LUMO+1 | +1.90 | Antibonding (σ) C-H |
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT calculations can provide a detailed picture of the electron density distribution and electrostatic potential.
The molecular electrostatic potential (MEP) map would highlight regions of negative potential (in red) around the electronegative nitrogen and oxygen atoms, corresponding to the lone pairs, which are the primary sites for electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms. DFT can also be used to calculate atomic charges, providing insight into the polarity of the bonds within the molecule.
Table 2: Hypothetical DFT-Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| N (amine) | -0.45 |
| O (methoxy) | -0.38 |
| C (bonded to N) | +0.15 |
| C (bonded to O) | +0.12 |
| H (on N) | +0.25 |
Conformational Analysis and Energy Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.pt An MD simulation for this compound, typically in a solvent box (e.g., water), would reveal the dynamic behavior of the molecule. uregina.ca These simulations can show how the alkyl chain folds and flexes, how the polar amine and methoxy (B1213986) groups interact with solvent molecules, and the timescale of conformational changes. researchgate.netaip.org Such simulations rely on a force field, a set of parameters that defines the potential energy of the system.
Table 3: Typical Parameters for a Hypothetical MD Simulation
| Parameter | Value/Setting |
|---|---|
| Force Field | OPLS-AA or AMBER |
| Solvent | Explicit Water (e.g., TIP3P model) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orglibretexts.org For a flexible molecule like this compound, a full PES is complex. longdom.org However, it can be simplified by mapping the energy as a function of one or two key dihedral angles.
Scanning the dihedral angles along the C-C backbone would reveal low-energy staggered conformations (anti and gauche) and high-energy eclipsed conformations. libretexts.org The anti conformation, where bulky groups are 180° apart, is generally the most stable. libretexts.org The relative energies of these conformers determine the dominant shapes the molecule adopts at a given temperature. DFT calculations are often used to compute the energies for these PES maps. researchgate.net
Table 4: Hypothetical Relative Energies of Key Conformers
| Dihedral Angle (C2-C3-C4-C5) | Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| 180° | Anti | 0.0 (most stable) |
| 60° | Gauche | +3.8 |
| 0° | Eclipsed | +20.0 (transition state) |
Intermolecular Interactions and Solvation Effects
The physical properties and chemical behavior of this compound are heavily influenced by its interactions with neighboring molecules, including solvents. The molecule possesses both polar and non-polar characteristics.
The secondary amine and methoxy ether groups introduce polarity. masterorganicchemistry.com The nitrogen atom of the amine has a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. libretexts.org The oxygen atom of the methoxy group has two lone pairs, enabling it to act as a hydrogen bond acceptor. britannica.com These capabilities lead to strong dipole-dipole interactions and hydrogen bonding with protic solvents like water or alcohols. libretexts.org
The pentyl chain, being a hydrocarbon, is non-polar and interacts primarily through weaker London dispersion forces. masterorganicchemistry.com This dual nature makes the molecule amphiphilic to some extent.
Solvation effects can be modeled computationally using either explicit solvent models, as in MD simulations, or implicit models like the Polarizable Continuum Model (PCM). These models help predict how the solvent environment affects conformational preferences and reactivity. In polar solvents, conformations that expose the polar amine and methoxy groups while partially shielding the non-polar alkyl chain are expected to be stabilized. The basicity of the amine can also be influenced by the solvent's ability to stabilize the resulting protonated form through hydrogen bonding. capes.gov.brresearchgate.net
Table 5: Hypothetical Solvation Free Energies in Different Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kJ/mol) |
|---|---|---|
| Hexane (B92381) (Non-polar) | 1.9 | -5.2 |
| Diethyl Ether (Weakly Polar) | 4.3 | -12.5 |
| Ethanol (Polar, Protic) | 24.5 | -25.8 |
| Water (Polar, Protic) | 80.1 | -28.1 |
Hydrogen Bonding Networks
Hydrogen bonds are critical non-covalent interactions that dictate the physical properties and chemical reactivity of many compounds. For this compound, the nitrogen atom, with its lone pair of electrons, serves as a primary hydrogen bond acceptor. Simultaneously, the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor, allowing the molecule to participate in complex intermolecular networks.
Computational studies are essential for characterizing these networks. Using methods like Density Functional Theory (DFT), researchers can model the interaction between this compound and hydrogen-bond-donating solvents like water or methanol (B129727). mdpi.com These models calculate key parameters such as bond distances, angles, and binding energies. For example, a simulation might show the interaction between the nitrogen atom of the amine and a hydrogen atom of a water molecule, predicting an O-H···N bond distance and the associated stabilization energy. The dominant hydrogen bonding interaction often occurs between the amine's nitrogen and the hydroxyl group of a solvent like methanol. mdpi.com
These studies reveal that substituent groups can alter hydrogen bonding capability; for instance, systematic changes can make a molecule a better hydrogen bond acceptor but a worse donor. mdpi.com Understanding these networks is crucial for predicting solubility, boiling points, and the molecule's behavior in biological systems.
Implicit and Explicit Solvent Models
The surrounding solvent environment significantly influences a molecule's conformation and reactivity. Computational models account for these effects using two primary approaches: implicit and explicit solvent models.
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ed.ac.uk This approach simplifies calculations, making it computationally efficient for estimating the bulk effects of a solvent on the solute's electronic structure and geometry. It is a cost-effective method for capturing general solvation effects. redalyc.org
Explicit Solvent Models provide a more detailed and accurate picture by simulating individual solvent molecules around the solute. nih.gov This method involves molecular dynamics (MD) or Monte Carlo simulations where the interactions between the solute and a large number of discrete solvent molecules are calculated. researchgate.net While computationally intensive, this approach is indispensable for studying specific solute-solvent interactions, such as the formation of hydrogen bonding networks, and for understanding reaction mechanisms where solvent molecules play an active role. redalyc.orgresearchgate.net The choice between models depends on the specific research question, balancing the need for accuracy with computational feasibility.
Prediction of Spectroscopic Signatures
Computational chemistry is widely used to predict the spectroscopic signatures of molecules, which is vital for their identification and structural elucidation. nih.gov
Computational NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. uncw.edunih.gov
These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. nih.govgithub.io Machine learning algorithms are also emerging as powerful tools for predicting chemical shifts with high accuracy by training on large datasets of experimental spectra. nih.govarxiv.org
Below is a table of theoretically predicted NMR chemical shifts for this compound.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | |||
|---|---|---|---|---|
| Atom(s) | Predicted Shift (ppm) | Predicted Multiplicity | Carbon Atom | Predicted Shift (ppm) |
| N-H | ~1.5-2.5 | Broad Singlet | C1 (N-CH₃) | ~35-37 |
| N-CH₃ | ~2.3-2.5 | Singlet | C2 (N-CH₂) | ~50-52 |
| O-CH₃ | ~3.3-3.4 | Singlet | C3 | ~30-32 |
| CH₂ adjacent to N | ~2.5-2.7 | Triplet | C4 | ~22-24 |
| CH attached to O | ~3.4-3.6 | Sextet | C5 (CH-O) | ~75-77 |
| CH₂ (beta to N) | ~1.5-1.7 | Quintet | C6 (CH₃ on C5) | ~19-21 |
| CH₂ (gamma to N) | ~1.3-1.5 | Quintet | C7 (O-CH₃) | ~56-58 |
| CH₃ on pentyl chain | ~1.1-1.2 | Doublet |
Vibrational Spectroscopy (IR, Raman) Simulations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Computational simulations, typically using DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculations produce a theoretical spectrum that can be compared with experimental data, aiding in the assignment of vibrational modes. biorxiv.org
Simulations can identify characteristic frequencies, such as the C-H stretching vibrations of the methyl and pentyl groups, the C-O stretch of the ether, and the C-N stretch of the amine. nih.gov The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational properties and can even help distinguish between different conformational states.
The following table presents the predicted principal vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium (IR) |
| C-H Stretch (sp³) | Alkyl CH₃, CH₂ | 2850 - 3000 | Strong (IR, Raman) |
| C-H Bend | Alkyl CH₃, CH₂ | 1350 - 1470 | Medium (IR) |
| C-O Stretch | Alkyl Ether | 1070 - 1150 | Strong (IR) |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium (IR) |
Computational Approaches to Reaction Mechanisms and Selectivity
Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. For this compound, this could involve studying its role in reactions like nucleophilic substitution, condensation, or oxidation.
These computational investigations provide deep insights into reaction selectivity (regio- and stereoselectivity). For example, by comparing the activation energies for different possible reaction pathways, chemists can predict which product is most likely to form. nih.gov This predictive power is crucial for designing new synthetic routes and optimizing reaction conditions.
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General information on related topics, such as the broader applications of secondary amines in organocatalysis, is available. wikipedia.orgrsc.orgacs.orgnih.gov These sources discuss the utility of chiral secondary amines in promoting asymmetric cascade reactions and their role in the synthesis of complex molecules. rsc.orgnih.gov However, this general information does not directly pertain to "this compound" and therefore cannot be used to construct a scientifically accurate article focused solely on this compound.
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Applications of 4 Methoxypentyl Methyl Amine and Its Derivatives in Material Science and Catalysis
Application in Catalysis
Ligand Design for Metal-Catalyzed Reactions
The nitrogen atom in (4-Methoxypentyl)(methyl)amine possesses a lone pair of electrons, making it a potential coordinating agent for metal centers. In the design of ligands for metal-catalyzed reactions, this amine could serve as a foundational building block. The presence of both a nitrogen and an oxygen atom allows for the possibility of forming bidentate ligands, which can chelate to a metal ion, thereby enhancing the stability and influencing the catalytic activity of the resulting metal complex.
The design of such ligands would involve the strategic placement of coordinating atoms to achieve a desired geometry around the metal center. This, in turn, can have a profound impact on the selectivity and efficiency of the catalyst. For instance, chiral derivatives of this compound could be synthesized to serve as ligands in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.
Catalytic Activity in Specific Organic Transformations
Amines are well-established as organocatalysts and as ligands in metal catalysis. The structural characteristics of this compound suggest its potential utility in a range of organic transformations. The basic nature of the amine can be exploited in base-catalyzed reactions, while its nucleophilic character can be pivotal in reactions involving carbonyl compounds.
| Potential Catalytic Application | Reaction Type | Role of this compound Derivative |
| Asymmetric Aldol Reaction | Carbon-Carbon Bond Formation | Chiral Ligand for a Metal Catalyst or Organocatalyst |
| Michael Addition | Conjugate Addition | Base Catalyst or Ligand for a Metal Catalyst |
| Heck Coupling | Cross-Coupling Reaction | Ligand for a Palladium Catalyst |
| Asymmetric Hydrogenation | Reduction | Chiral Ligand for a Rhodium or Ruthenium Catalyst |
Development of Functional Materials
The amine and methoxy (B1213986) functionalities of this compound make it a candidate for the development of functional materials with tailored properties.
Surface Functionalization with Amine-Containing Moieties
The amine group of this compound provides a reactive handle for the functionalization of various surfaces. For example, it can be covalently attached to surfaces rich in hydroxyl or carboxyl groups, such as silica, metal oxides, and certain polymers. This surface modification can alter the surface properties, such as hydrophilicity, charge, and reactivity.
Such functionalized surfaces could find applications in chromatography, as solid-supported catalysts, or in the creation of biocompatible materials. The methoxy group could further influence the surface properties, for example, by affecting the material's interaction with specific solvents or molecules.
| Substrate | Functionalization Reaction | Potential Application of Functionalized Material |
| Silica Gel | Silanization followed by amination | Stationary phase in chromatography |
| Gold Nanoparticles | Thiol-based self-assembled monolayers with amine termini | Biosensors, drug delivery |
| Graphene Oxide | Covalent attachment to epoxy or carboxyl groups | Composite materials, conductive inks |
Self-Assembly and Supramolecular Structures
The ability of the amine group to participate in hydrogen bonding opens up the possibility for this compound and its derivatives to engage in self-assembly processes. Through carefully designed molecular structures, these compounds could form well-ordered supramolecular architectures, such as films, fibers, or gels.
The interplay of hydrogen bonding, van der Waals forces, and potentially other non-covalent interactions would govern the formation and stability of these assemblies. The resulting supramolecular materials could exhibit interesting optical, electronic, or mechanical properties, with potential applications in areas like molecular electronics, sensing, and soft robotics.
Analytical Methodologies for the Characterization and Detection of 4 Methoxypentyl Methyl Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.
¹H NMR Spectroscopy
In the predicted ¹H NMR spectrum of (4-Methoxypentyl)(methyl)amine, distinct signals would be expected for the different sets of non-equivalent protons. The protons on carbons adjacent to the nitrogen atom are deshielded and would appear at a lower field. As the distance from the electron-withdrawing nitrogen and oxygen atoms increases, the chemical shifts of the protons on the pentyl chain would move to a higher field. The N-H proton of this secondary amine would likely appear as a broad signal. N-methyl groups in amines typically absorb as a sharp singlet between 2.2 and 2.6 δ. openstax.org The methoxy (B1213986) group protons are expected to appear as a singlet in the range of 3.2 to 3.4 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| N-H | 1.0 - 2.0 | Broad Singlet | 1H |
| CH₃-N | 2.2 - 2.4 | Singlet | 3H |
| CH₂-N | 2.4 - 2.6 | Triplet | 2H |
| CH₂-CH₂-N | 1.4 - 1.6 | Multiplet | 2H |
| CH₂-CH(OCH₃) | 1.5 - 1.7 | Multiplet | 2H |
| CH(OCH₃) | 3.3 - 3.5 | Multiplet | 1H |
| CH₃-O | 3.2 - 3.4 | Singlet | 3H |
| CH₃-CH | 1.1 - 1.3 | Doublet | 3H |
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear in the 30-65 ppm region. libretexts.org The carbon of the methoxy group is also expected to be in a specific downfield region. acdlabs.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| CH₃-N | 35 - 40 | Positive | No Signal |
| CH₂-N | 50 - 55 | Negative | No Signal |
| CH₂-CH₂-N | 28 - 33 | Negative | No Signal |
| CH₂-CH(OCH₃) | 38 - 43 | Negative | No Signal |
| CH(OCH₃) | 75 - 80 | Positive | Positive |
| CH₃-O | 55 - 60 | Positive | No Signal |
| CH₃-CH | 20 - 25 | Positive | No Signal |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their vibrational modes.
For this compound, a secondary amine, a characteristic N-H stretching absorption would be expected in the IR spectrum. openstax.org This band is typically found in the region of 3300 to 3500 cm⁻¹ and is generally sharper and less intense than the O-H band of alcohols. openstax.org C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org The C-O stretching of the methoxy group would likely produce a strong absorption in the 1050-1150 cm⁻¹ region. C-H stretching vibrations from the alkyl chain would be observed around 2850-3000 cm⁻¹. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3350 | Weak to Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| N-H Bend | 1550 - 1650 | Weak to Medium |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS) Techniques (EI, ESI, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
For an amine, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z) due to the presence of a nitrogen atom, in accordance with the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is dominated by α-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to the formation of a resonance-stabilized cation. openstax.orglibretexts.org For this compound, this would result in characteristic fragment ions.
Electron Ionization (EI) would likely lead to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.
Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 131 | Molecular Ion |
| [M-CH₃]⁺ | 116 | Loss of a methyl group |
| [M-OCH₃]⁺ | 100 | Loss of a methoxy group |
| [CH₂(CH₂)₂CH(OCH₃)CH₃]⁺ | 101 | α-cleavage |
| [CH₃NHCH₂]⁺ | 44 | α-cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Simple aliphatic amines, like this compound, typically absorb in the far UV region, around 200 nm. libretexts.org These absorptions are generally of low intensity and may not be particularly useful for detailed structural analysis but can be used for quantitative measurements.
Chromatographic Separation Methods
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Gas Chromatography (GC) with Various Detectors (FID, MS)
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing. labrulez.com This issue is often addressed by using deactivated columns or by derivatizing the amine before analysis. labrulez.commdpi.com
A Flame Ionization Detector (FID) would provide good sensitivity for the detection of this compound. Coupling GC with a Mass Spectrometer (GC-MS) would be a powerful combination, allowing for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. gdut.edu.cn
Predicted GC Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
| Column Type | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) or a specially deactivated column for amines. |
| Injection Temperature | 250 °C |
| Oven Program | Initial temperature of 80°C, hold for 1 min, then ramp to 240°C at 10°C/min. gdut.edu.cn |
| Carrier Gas | Helium or Hydrogen gdut.edu.cn |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. acs.orgchemistryhall.com By periodically sampling the reaction mixture and running a TLC plate, a chemist can qualitatively assess the consumption of starting materials and the formation of the desired product. acs.org
The key to successful reaction monitoring by TLC is the selection of an appropriate mobile phase (eluent) that provides a clear separation between the reactant(s) and the product(s). chemistryhall.com For a reaction involving amines, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase is adjusted to achieve retention factors (Rf values) that allow for unambiguous identification of each spot. Generally, an Rf value between 0.2 and 0.8 is desirable for reliable analysis. chemistryhall.com
To visualize the spots on the TLC plate, which are often not colored, various visualization techniques can be employed. A common method is staining with a potassium permanganate (B83412) solution or a ninhydrin (B49086) solution, the latter of which is particularly useful for primary and secondary amines, often producing a characteristic color. reddit.com Comparing the TLC plate of the reaction mixture with those of the pure starting materials allows for a straightforward assessment of the reaction's progress. rochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, can help to confirm the identity of the spots, especially when Rf values are very similar. rochester.edu
Advanced Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the definitive identification and quantification of organic compounds.
GC-MS: The analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shapes and interaction with the stationary phase. vt.edu Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior. nih.gov Common derivatizing agents for amines in GC-MS analysis include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for high-confidence identification. researchgate.net The development of a GC-MS method would involve optimizing the temperature program of the GC oven to ensure good separation and selecting appropriate mass-to-charge ratio (m/z) ions for monitoring in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov
LC-MS: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of compounds like this compound in complex matrices. nih.govresearchgate.net This technique avoids the need for derivatization that is often required for GC-MS. nih.gov Method development involves selecting a suitable HPLC column (e.g., reversed-phase C18), optimizing the mobile phase composition to achieve good chromatographic separation, and fine-tuning the mass spectrometer parameters. rsc.orgrsc.org Electrospray ionization (ESI) in the positive ion mode is typically effective for the analysis of amines. Tandem mass spectrometry (MS/MS) provides enhanced specificity by monitoring a specific fragmentation transition (precursor ion to product ion), which is crucial for quantification in complex samples and for the structural elucidation of unknown substances. nih.govrsc.orgchemrxiv.org
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | GC-MS | LC-MS |
|---|---|---|
| Derivatization | Often required | Generally not required |
| Analyte Volatility | Requires volatile/thermally stable derivatives | Suitable for non-volatile and thermally labile compounds |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Typical Application | Impurity profiling, identification | Quantification in complex matrices (e.g., biological fluids), screening |
The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via a chromatographic separation step (LC-NMR-MS), provides an exceptionally powerful platform for the unambiguous structural elucidation of novel or unknown compounds. nih.gov While MS provides information about the molecular weight and elemental composition (with high-resolution MS), NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. nih.govnews-medical.net
For a compound like this compound, if it were an unknown substance, LC-MS could first be used to determine its molecular weight and fragmentation pattern. news-medical.netbruker.com Subsequently, the peak of interest could be isolated and analyzed by NMR to confirm the proposed structure. This combination is particularly valuable in the context of identifying novel psychoactive substances or impurities in chemical synthesis. chemrxiv.orgnih.gov Although technically demanding, the direct coupling of these techniques provides a wealth of structural information from a minimal amount of sample. nih.gov
Quantitative Analysis Techniques
Accurate quantification of this compound is crucial in many applications. The choice of the quantitative method depends on the complexity of the sample matrix and the required level of accuracy.
Standard Addition: The standard addition method is a powerful quantitative technique used to overcome matrix effects, where other components in the sample interfere with the analytical signal of the analyte. cfsre.orgalpha-measure.com This is particularly useful for complex samples where it is difficult to prepare a matching matrix for the calibration standards. alpha-measure.com The method involves adding known amounts of a pure standard of this compound to aliquots of the sample. cfsre.org The analytical response is then measured for each spiked sample, and the original concentration of the analyte in the unspiked sample is determined by extrapolating the calibration curve to the point of zero response. cfsre.orgwelchlab.com This technique effectively calibrates the instrument in the presence of the sample matrix, thereby improving the accuracy of the quantification. alpha-measure.com
Internal Standard Method: The internal standard method is widely used in chromatography to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, detector response, and sample preparation. nih.govsemanticscholar.org In this method, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and quality controls. The IS should be a compound that is chemically similar to the analyte but not present in the original sample. nih.gov For the analysis of this compound, an ideal internal standard would be its stable isotope-labeled analogue (e.g., deuterated this compound). nih.govsemanticscholar.org The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte in the calibration standards to create a calibration curve.
No Publicly Available Data for Analytical Methodologies of this compound
Despite a comprehensive search of scientific literature and analytical databases, no specific methods for the characterization and detection of the chemical compound this compound, including details on the generation of a calibration curve, could be located.
The performed searches for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and other relevant methods did not yield any published research or validated analytical procedures for this particular compound. While general methodologies for the analysis of related aliphatic amines are well-documented, these cannot be directly extrapolated to this compound without specific experimental validation.
The generation of a calibration curve is a fundamental step in the development of a quantitative analytical method. This process involves preparing a series of standards of known concentrations and measuring their instrumental response. The resulting data is then plotted to create a curve, which is used to determine the concentration of the analyte in unknown samples. Key parameters of a calibration curve, such as the linear range, coefficient of determination (R²), limit of detection (LOD), and limit of quantification (LOQ), are crucial for ensuring the accuracy and reliability of the method.
Without access to research that has specifically developed and validated an analytical method for this compound, it is not possible to provide detailed, scientifically accurate information and data tables regarding the generation of a calibration curve for this compound.
Therefore, the section on "," specifically subsection "6.4.2. Calibration Curve Generation," cannot be completed at this time due to the absence of the necessary scientific data in the public domain.
Environmental and Green Chemistry Aspects of 4 Methoxypentyl Methyl Amine
Environmental Fate and Degradation Pathways
The environmental fate of a chemical is dictated by its susceptibility to various degradation processes. For (4-Methoxypentyl)(methyl)amine, a secondary amine with a methoxy (B1213986) group, several degradation pathways are anticipated to be significant.
Atmospheric photo-oxidation is a primary degradation pathway for volatile and semi-volatile organic compounds. Amines released into the atmosphere are known to react with photochemically generated radicals, such as hydroxyl radicals (•OH). rsc.org The atmospheric gas phase photo-oxidation of simple amines like methylamine (B109427) and dimethylamine (B145610) has been studied, revealing the formation of imines and amides as major products. nilu.com For this compound, the reaction with •OH radicals is expected to initiate hydrogen abstraction from the N-H bond or the C-H bonds, particularly those adjacent to the nitrogen atom or the methoxy group, leading to the formation of various degradation products. The presence of nitrogen oxides (NOx) in the atmosphere can also lead to the formation of nitrosamines and nitramines, which are of environmental concern. ieaghg.org
Table 1: Predicted Photodegradation Products of this compound
| Reactant | Major Oxidant | Predicted Primary Products |
|---|---|---|
| This compound | Hydroxyl Radical (•OH) | Imines, Amides, Aldehydes, Ketones |
This table is based on general photodegradation mechanisms for secondary amines and does not represent experimentally verified data for this compound.
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. For many organic compounds, hydrolysis can be a significant degradation pathway in aqueous environments. However, the ether linkage in the methoxy group and the carbon-nitrogen bonds in aliphatic amines are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous environments.
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental degradation of many chemicals. The biodegradability of amines can vary significantly depending on their structure. researchgate.net While some amines are readily biodegradable, others can be more persistent. nilu.no For instance, studies on methyldiethanolamine (MDEA), a tertiary amine, have shown that while it may appear non-biodegradable in short-term batch tests, adaptation of microorganisms can lead to high levels of biodegradation in continuous flow experiments. nih.gov
The structure of this compound, being a secondary amine with a linear alkyl chain, suggests it is likely to be susceptible to microbial degradation. Bacteria are known to degrade linear alkyl chains and utilize the amino group. researchgate.net The methoxy group can also be a target for microbial metabolism through O-demethylation, a process observed in various microorganisms. nih.gov
Table 2: Predicted Biodegradability of this compound
| Test Type | Predicted Outcome | Rationale |
|---|---|---|
| Aerobic Biodegradation | Readily Biodegradable | Linear alkyl chain and secondary amine structure are generally susceptible to microbial attack. |
This table presents predicted outcomes based on the structural features of the compound and is not based on specific experimental data for this compound.
Mobility and Persistence in Environmental Compartments
The mobility and persistence of a chemical determine its distribution and potential for long-term environmental impact.
The adsorption of amines to soil and sediments is influenced by factors such as soil organic matter content, clay content, and pH. As amines are basic compounds, their speciation in the environment is pH-dependent. At environmental pH values below their pKa, they will exist predominantly in their protonated (cationic) form. This cationic form can strongly adsorb to negatively charged soil particles, such as clays (B1170129) and organic matter, through cation exchange mechanisms. researchgate.netmdpi.com
The hydrophobicity of the molecule also plays a role, with more hydrophobic compounds generally showing higher adsorption. The pentyl chain in this compound contributes to its hydrophobicity. Therefore, it is expected to exhibit moderate to strong adsorption to soil and sediments, which would reduce its mobility in the subsurface environment.
Table 3: Estimated Soil Adsorption Coefficient (Koc) for this compound
| Parameter | Estimated Value (L/kg) | Mobility Class |
|---|
This table provides an estimated range for the Koc value based on the structural characteristics of the molecule. Actual values may vary depending on soil properties.
Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. While specific data for this compound is unavailable, its molecular weight and the presence of a polar amine group suggest a relatively low vapor pressure. However, in its neutral (unprotonated) form at higher pH, its volatility would increase. The Henry's Law constant, which describes the partitioning between air and water, would be the determining factor for its volatilization from aqueous environments. Generally, for amines, volatilization can be a significant transport mechanism from surface waters. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methylamine |
| Dimethylamine |
| Methyldiethanolamine (MDEA) |
| Nitrosamines |
| Nitramines |
| Imines |
| Amides |
| Aldehydes |
Sustainable Chemical Process Development
The development of sustainable chemical processes for the synthesis of amines, including this compound, is a important focus in green chemistry. The primary synthesis route for secondary amines like this compound is reductive amination. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For this compound, the likely precursors are 4-methoxy-2-pentanone and methylamine.
Sustainable development in this context centers on improving reaction efficiency, utilizing environmentally benign reagents and solvents, and minimizing energy consumption. researchgate.net Catalytic reductive amination is a key strategy, as catalysts can offer higher selectivity and efficiency, reducing the need for stoichiometric reagents that generate significant waste. wikipedia.org The choice of catalyst, whether homogeneous or heterogeneous, can significantly impact the greenness of the process. Heterogeneous catalysts, for example, are often preferred due to their ease of separation and potential for reuse. wikipedia.org
Minimization of Byproducts and Waste Streams
A major goal in the sustainable synthesis of this compound via reductive amination is the minimization of byproducts and waste. The primary reaction involves the formation of an intermediate imine from 4-methoxy-2-pentanone and methylamine, which is then reduced to the final secondary amine product. wikipedia.org
Potential Byproducts and Waste Streams:
Over-alkylation Products: The formation of tertiary amines can occur if the secondary amine product reacts further with the ketone. wikipedia.org
Unreacted Starting Materials: Incomplete conversion leads to the presence of 4-methoxy-2-pentanone and methylamine in the final reaction mixture.
Side-products from the Reducing Agent: The choice of reducing agent is critical. Traditional stoichiometric reducing agents like sodium borohydride (B1222165) generate salt byproducts that contribute to the waste stream. masterorganicchemistry.com
Solvent Waste: The use of volatile organic solvents (VOCs) contributes to emissions and waste.
Strategies for Minimization:
To address these issues, several green chemistry strategies can be employed. The use of catalytic hydrogenation as the reduction step is highly atom-economical, producing only water as a byproduct. wikipedia.org This avoids the solid waste generated by hydride reducing agents. wikipedia.org
Optimizing reaction conditions such as temperature, pressure, and solvent can significantly improve selectivity towards the desired secondary amine and minimize the formation of over-alkylation products. The use of greener solvents, or even solvent-free conditions, can drastically reduce solvent waste. researchgate.net Furthermore, the implementation of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation compared to batch processes. mdpi.com
Below is a table summarizing green chemistry metrics that can be used to evaluate the sustainability of a chemical process.
| Metric | Description | Goal |
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimize |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the active pharmaceutical ingredient produced. | Minimize |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize |
This table is generated based on information from various sources. researchgate.netresearchgate.netwhiterose.ac.ukmdpi.com
Life Cycle Assessment Considerations for Synthesis
Key Stages and Considerations for LCA:
Raw Material Acquisition: This stage assesses the environmental impact of producing the starting materials, 4-methoxy-2-pentanone and methylamine. The synthesis of methylamine, for instance, traditionally involves the reaction of methanol (B129727) and ammonia (B1221849) over a catalyst at high temperatures. nih.gov An LCA would evaluate the energy consumption and greenhouse gas emissions associated with this production.
Manufacturing Process: The environmental impact of the reductive amination process itself would be analyzed. This includes:
Energy Consumption: The energy required for heating, cooling, and stirring the reaction mixture.
Solvent Use: The environmental impact of the solvent used, including its production and disposal.
Catalyst Production and Disposal: If a catalyst is used, its lifecycle, including the mining of metals and its eventual disposal or recycling, is considered.
Waste Treatment: The environmental burden of treating any waste streams generated during the process.
Product Use and Disposal: While the prompt excludes dosage and safety, a full LCA would also consider the environmental fate of this compound after its use.
The table below outlines the key inputs and outputs for a hypothetical LCA of the synthesis of this compound.
| Life Cycle Stage | Inputs | Outputs |
| Raw Material Production | Energy, Raw Materials (e.g., Methanol, Ammonia) | 4-methoxy-2-pentanone, Methylamine, Emissions to air and water |
| Synthesis | 4-methoxy-2-pentanone, Methylamine, Reducing Agent/Catalyst, Solvent, Energy | This compound, Byproducts, Waste Solvents, Emissions |
| Purification | Energy, Solvents | Purified Product, Impurities, Waste Solvents |
| Waste Management | Waste Streams, Energy | Treated Waste, Emissions |
This is a generalized table for illustrative purposes.
By conducting a thorough LCA, hotspots in the production process with the highest environmental impact can be identified, guiding efforts to develop more sustainable and environmentally friendly synthesis routes. researchgate.net
Future Directions and Interdisciplinary Research Prospects for 4 Methoxypentyl Methyl Amine
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of amines is a cornerstone of organic chemistry, with ongoing demand for more efficient, sustainable, and selective methods. For a molecule like (4-Methoxypentyl)(methyl)amine, future research could focus on moving beyond traditional multi-step sequences that may involve protecting groups and harsh reagents.
Key areas for exploration include:
Catalytic C-H Amination: Recent breakthroughs in catalysis have enabled the direct formation of C-N bonds by activating otherwise inert C-H bonds. europeanpharmaceuticalreview.com A forward-looking approach would be to develop a catalyst that can selectively introduce the methylamino group onto a 4-methoxypentane backbone, or vice-versa, thereby streamlining the synthesis significantly. illinois.edu
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally benign route to chiral amines under mild conditions. Research into enzymes capable of recognizing and transforming substrates similar to 4-methoxypentanone could yield an enantiomerically pure version of this compound.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and mixing, often leading to higher yields and purity. Developing a flow-based reductive amination process for the synthesis of this compound from 4-methoxypentanone and methylamine (B109427) would be a significant step towards scalable and automated production.
Renewable Feedstocks: The synthesis of amines from biomass-derived platform molecules is a growing area of green chemistry. mdpi.com Future studies could investigate pathways to produce the 4-methoxypentyl backbone from renewable sources like furan (B31954) compounds, which can be converted into valuable amine products. mdpi.com
| Method | Potential Advantages | Research Challenges |
|---|---|---|
| Catalytic C-H Amination | Atom economy, reduced step count | Achieving high regioselectivity and catalyst stability |
| Biocatalysis | High enantioselectivity, mild conditions, sustainability | Enzyme discovery and engineering for substrate specificity |
| Flow Chemistry | Scalability, safety, process control, higher yields | Optimization of reactor design and reaction conditions |
| Renewable Feedstocks | Sustainability, reduced fossil fuel dependence | Developing efficient multi-step catalytic conversions |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time without altering the system. The synthesis and subsequent reactions of this compound could be studied using these powerful tools to gain deeper mechanistic insights.
Prospective techniques include:
In Situ ATR-FTIR Spectroscopy: Attenuated Total Reflection Fourier-transform infrared spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. acs.orgmdpi.com This would be invaluable for optimizing the conditions of a reductive amination reaction, for example, by observing the formation and consumption of the intermediate imine.
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. Spatially resolved Raman microscopy could be used to study reactions on catalytic surfaces.
X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, in situ XAS can provide critical information about the oxidation state and coordination environment of the catalytic center during the reaction, helping to identify the active species. frontiersin.org
Expansion of Computational Models for Complex Systems
Computational chemistry provides predictive insights into molecular properties and reactivity, guiding experimental design and saving resources. For this compound, computational models could be expanded to predict its behavior in various chemical environments.
Future research directions involve:
Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT) coupled with continuum solvent models, the pKa, basicity, and other fundamental properties of the amine can be accurately calculated. nih.govresearchgate.net These calculations can help predict its behavior as a catalyst or in biological systems. acs.orgfigshare.com
Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. This would be particularly useful for understanding the selectivity observed in novel catalytic routes.
Modeling Interactions in Materials: If this compound is used as a building block for materials, molecular dynamics simulations could predict how it influences polymer chain packing, solvent interactions, or the material's affinity for specific molecules like CO2. rsc.org
Discovery of New Catalytic Applications
Secondary amines are well-established as organocatalysts, particularly in iminium and enamine catalysis. researchgate.net The unique combination of a secondary amine and a methoxy (B1213986) group in this compound opens up possibilities for its use in catalysis.
Potential applications to be explored:
Organocatalysis: The secondary amine moiety could catalyze reactions such as Michael additions or Diels-Alder cycloadditions. rsc.org The methoxy group, with its coordinating oxygen atom, could potentially influence the stereochemical outcome of these reactions by interacting with reactants or additives.
Ligand in Metal Catalysis: The amine and methoxy groups can act as a bidentate ligand, coordinating to a metal center. Such metal complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, or reductive aminations. nih.gov The flexible alkyl chain could influence the solubility and stability of the resulting catalyst.
Development of Materials with Tailored Properties
Amines are fundamental building blocks in polymer chemistry, used as monomers, curing agents, and modifiers. acs.org The structure of this compound offers specific advantages for creating materials with tailored properties.
Areas for future materials science research:
Epoxy Resins: Secondary amines are effective curing agents for epoxy resins. The long, flexible pentyl chain of this amine could impart increased flexibility and impact resistance to the cured polymer network, while the methoxy group could enhance adhesion to certain substrates.
Polyamides and Polyureas: While secondary amines are not direct monomers for linear polyamides, they can be used to create branched or cross-linked structures. The molecule could be functionalized to participate in polymerization, with the methoxy group serving to tune the final polymer's polarity and thermal properties. acs.org
CO2 Capture Materials: Aliphatic amines can react with carbon dioxide to form carbamates, a chemistry leveraged in CO2 capture technologies. rsc.org this compound could be incorporated into solid sorbents or liquid solvents, where its structure could be optimized to balance CO2 capacity, regeneration energy, and viscosity.
Interdisciplinary Collaborations in Chemical Research
The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. unc.edu Progress in understanding and applying this molecule will be accelerated through collaborations that bridge traditional scientific divides. smu.edu
Key collaborative opportunities include:
Organic Synthesis and Chemical Engineering: Synthetic chemists can develop novel reaction pathways, while chemical engineers can translate these methods into efficient, scalable continuous flow processes.
Experimental and Computational Chemistry: Computational chemists can model reaction mechanisms and predict material properties, providing targets and rationale for experimental chemists to pursue in the lab. ucsb.edu
Materials Science and Environmental Science: Materials scientists can design amine-based polymers and sorbents, which can then be tested and applied by environmental scientists for challenges like CO2 capture or water purification. uchicago.edu
Medicinal Chemistry and Biology: Should the molecule or its derivatives show interesting catalytic or binding properties, collaborations with medicinal chemists and biologists would be essential to explore potential pharmaceutical applications. ucc.ie
Q & A
Basic Research Questions
Q. What synthetic methods are effective for functionalizing porous materials with tertiary amines like (4-Methoxypentyl)(methyl)amine?
- Methodology:
- Soft-template synthesis (e.g., using phloroglucinol and Pluronic F127) creates mesoporous carbon (MC) frameworks .
- Wet impregnation introduces amines into pores: Dissolve this compound in ethanol, mix with MC under vacuum, and dry at 60–80°C to ensure pore saturation .
- Characterization: Confirm amine loading via FTIR (C-N stretch at ~1031 cm⁻¹) and elemental analysis for nitrogen content .
Q. How do pore structure changes after amine functionalization impact CO₂ adsorption capacity?
- Key Findings:
- Amine impregnation reduces BET surface area (e.g., 43% decrease) and pore volume (50% decrease) due to pore filling .
- Despite reduced surface area, CO₂ adsorption increases (e.g., 64% enhancement in MDEA-MC) via chemisorption between amines and CO₂ .
Advanced Research Questions
Q. How can experimental design address contradictions between reduced surface area and enhanced CO₂ adsorption in amine-functionalized systems?
- Approach:
- Dual-mechanism analysis: Use FTIR and adsorption isotherms to distinguish physical (pore filling) vs. chemical (amine-CO₂ reaction) contributions .
- Kinetic studies: Compare CO₂ uptake rates at varying pressures (e.g., 5–20 psi) to isolate diffusion limitations caused by pore blockage .
- Reference controls: Test unmodified MC and commercial activated carbon to baseline performance .
Q. What strategies resolve discrepancies in nitrogen content measurements versus theoretical amine loading?
- Troubleshooting:
- Elemental analysis calibration: Account for residual solvents or incomplete amine decomposition during combustion .
- XPS validation: Verify surface nitrogen distribution to identify uneven amine dispersion .
- Thermogravimetric analysis (TGA): Measure weight loss during pyrolysis to estimate amine loading independently .
Q. How do steric effects of this compound’s branched structure influence CO₂ adsorption kinetics?
- Hypothesis testing:
- Compare linear vs. branched amines (e.g., MDEA vs. target compound) using fixed-bed reactors to assess diffusion barriers.
- Molecular dynamics (MD) simulations: Model pore accessibility and amine-CO₂ interaction energies .
- In situ FTIR: Monitor CO₂ binding modes (e.g., carbamate vs. bicarbonate formation) to correlate steric hindrance with reaction pathways .
Data Analysis & Validation
Q. How should researchers interpret conflicting CO₂ adsorption values across replicate experiments?
- Protocol:
- Error source identification: Check for humidity fluctuations (alters amine reactivity) or inconsistent pressure equilibration times .
- Statistical rigor: Apply ANOVA to adsorption datasets (n ≥ 3) and report confidence intervals .
- Cross-lab validation: Share samples with collaborators to verify reproducibility under standardized conditions .
Methodological Recommendations
- Synthesis: Prioritize soft-templated MC for tunable pore size (7–8 nm) and high amine compatibility .
- Characterization: Combine FTIR, BET, and TGA to quantify structural and chemical modifications .
- Adsorption testing: Use batch reactors with real-time pressure monitoring for accurate capacity calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
